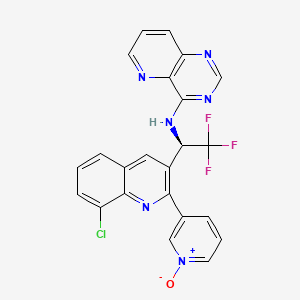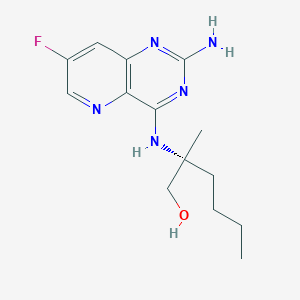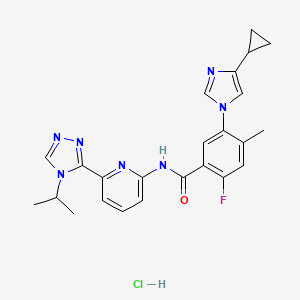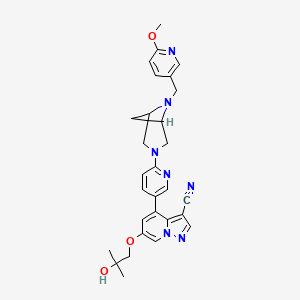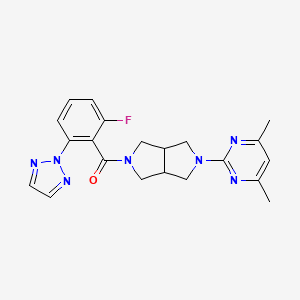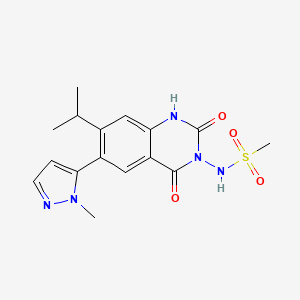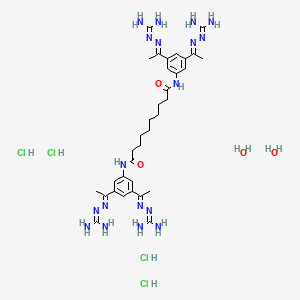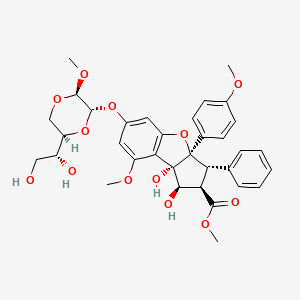
Silvestrol
Overview
Description
Silvestrol is a natural product from the flavagline family, characterized by a cyclopenta[b]benzofuran core structure and an unusual dioxane ether side chain. It is primarily found in the bark of trees from the genus Aglaia, especially Aglaia silvestris and Aglaia foveolata . This compound has garnered significant interest due to its potent and selective inhibition of the RNA helicase enzyme eIF4A, which imparts both broad-spectrum antiviral activity and anti-cancer properties .
Mechanism of Action
Target of Action: eIF4A Inhibition
Silvestrol acts as a potent and selective inhibitor of the RNA helicase enzyme eIF4A . This enzyme is a critical component of the eukaryotic initiation factor (eIF) 4F complex, which plays a key role in stimulating ribosome recruitment during translation initiation . By targeting eIF4A, this compound disrupts the translation process, affecting protein synthesis.
Mode of Action: Ribosome Recruitment Impairment
This compound impairs the ribosome recruitment step of translation initiation by altering the composition of the eIF4F complex. Specifically, it interferes with the assembly of eIF4F, leading to reduced ribosome binding to mRNA. As a result, protein synthesis is disrupted, impacting cellular processes .
Biochemical Pathways: Anticancer Activity
This compound exhibits significant anticancer activity. In human breast and prostate cancer xenograft models, it induces apoptosis (cell death), decreases proliferation, and inhibits angiogenesis (blood vessel formation). These effects contribute to its antitumor properties .
Result of Action: Preferential mRNA Inhibition
This compound preferentially inhibits translation of malignancy-related mRNAs. It selectively targets weakly initiating mRNAs, impacting the expression of specific proteins involved in cancer progression .
Action Environment: Environmental Factors
The influence of environmental factors on this compound’s action, efficacy, and stability remains an area of study. Factors such as pH, temperature, and cellular context may affect its performance .
: Antitumor Activity and Mechanism of Action of the Cyclopenta[b]benzofuran, this compound : This compound - Wikipedia
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of silvestrol is complex and involves multiple steps. One reported methodology includes the preparation of multigram quantities of this compound through total synthesis, using previously established protocols as templates . The synthetic route typically involves the formation of the cyclopenta[b]benzofuran core and the attachment of the dioxane ether side chain through a series of oxidation, reduction, and substitution reactions.
Industrial Production Methods: Due to the complexity of its synthesis and the difficulty in extracting this compound from natural sources in commercial amounts, industrial production has focused on the development of structurally simplified analogues such as CR-31-B . These analogues retain the bioactivity of this compound while being more feasible to produce on a larger scale.
Chemical Reactions Analysis
Types of Reactions: Silvestrol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for the synthesis and modification of this compound and its analogues.
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include oxidizing agents for the formation of the cyclopenta[b]benzofuran core and reducing agents for the attachment of the dioxane ether side chain. Specific conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.
Major Products Formed: The major products formed from these reactions include this compound itself and its structurally simplified analogues, which are designed to retain the bioactivity of the parent compound while being easier to synthesize and produce on an industrial scale .
Scientific Research Applications
Silvestrol has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, this compound serves as a valuable tool for studying the mechanisms of RNA helicase inhibition and translation initiation . In biology, it is used to investigate the role of eIF4A in various cellular processes and its potential as a therapeutic target .
In medicine, this compound has shown promise as an anti-cancer agent, exhibiting significant activity against various cancer cell lines and in animal models . It also has broad-spectrum antiviral activity, making it a potential candidate for the treatment of diseases caused by RNA viruses such as Ebola, Zika, and coronaviruses . In industry, this compound and its analogues are being explored for their potential use in developing new antiviral and anticancer therapies .
Comparison with Similar Compounds
Silvestrol is part of the flavagline family, which includes other compounds such as rocaglamide . Rocaglamide and this compound share similar structures and bioactivities, both acting as inhibitors of eIF4A and exhibiting anti-cancer and antiviral properties . this compound is considered more potent and selective in its inhibition of eIF4A compared to rocaglamide . Other similar compounds include various rocaglate derivatives, which have been studied for their potential as therapeutic agents .
Properties
IUPAC Name |
methyl (1R,2R,3S,3aR,8bS)-6-[[(2S,3R,6R)-6-[(1R)-1,2-dihydroxyethyl]-3-methoxy-1,4-dioxan-2-yl]oxy]-1,8b-dihydroxy-8-methoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H38O13/c1-40-20-12-10-19(11-13-20)34-27(18-8-6-5-7-9-18)26(30(38)42-3)29(37)33(34,39)28-23(41-2)14-21(15-24(28)47-34)45-32-31(43-4)44-17-25(46-32)22(36)16-35/h5-15,22,25-27,29,31-32,35-37,39H,16-17H2,1-4H3/t22-,25-,26-,27-,29-,31-,32-,33+,34+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVKXFVCXBFGBCD-QKDMMWSPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(OC(CO1)C(CO)O)OC2=CC3=C(C(=C2)OC)C4(C(C(C(C4(O3)C5=CC=C(C=C5)OC)C6=CC=CC=C6)C(=O)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1[C@@H](O[C@H](CO1)[C@@H](CO)O)OC2=CC3=C(C(=C2)OC)[C@@]4([C@@H]([C@@H]([C@H]([C@@]4(O3)C5=CC=C(C=C5)OC)C6=CC=CC=C6)C(=O)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H38O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601028120 | |
| Record name | Silvestrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601028120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
654.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
697235-38-4 | |
| Record name | (-)-Silvestrol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=697235-38-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silvestrol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0697235384 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silvestrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601028120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SILVESTROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KK3Y3KN5BV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


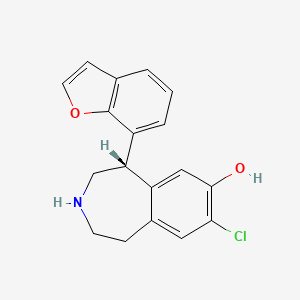
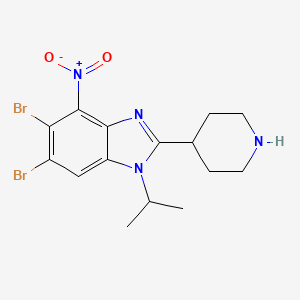


![[3-(4-butoxycarbonylpiperazin-1-yl)-2-[[6-(3-methoxypyrrolidin-1-yl)-2-phenylpyrimidine-4-carbonyl]amino]-3-oxopropyl]phosphonic acid](/img/structure/B610766.png)
